Bienvenue dans la boutique en ligne BenchChem!

N-(2,3-dimethylphenyl)methanesulfonamide

Antibacterial Sulfonamide Salmonella typhi

Why source 23DMPMSA here? This is the only N-arylmethanesulfonamide with a crystallographically confirmed intermediate syn/anti N–H conformation (torsion angle 70.1°), critical for mapping sulfonamide-receptor binding. Its anti-S. typhi potency (IC₅₀ 8.24 ± 0.62 µg/mL) is statistically equivalent to ciprofloxacin, offering a fluoroquinolone-sparing scaffold. Unlike generic sulfonamides, even the tolyl analog (3b) shows divergent selectivity, proving the 2,3-dimethyl pattern is non-redundant. With MW 199 g/mol and rule-of-three compliance, 3a is pre-validated for fragment-based DHPS screening and parallel chemistry expansion. The unique orthorhombic P2₁2₁2₁ space group further enables solid-state form optimization studies. Do not substitute with regioisomers; single-crystal and bioassay data confirm substitution-dependent performance.

Molecular Formula C9H13NO2S
Molecular Weight 199.27g/mol
Cat. No. B404904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)methanesulfonamide
Molecular FormulaC9H13NO2S
Molecular Weight199.27g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NS(=O)(=O)C)C
InChIInChI=1S/C9H13NO2S/c1-7-5-4-6-9(8(7)2)10-13(3,11)12/h4-6,10H,1-3H3
InChIKeySGSUJBJLFXJVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dimethylphenyl)methanesulfonamide (CAS 53915-33-6): Core Identity and Antibacterial Potential


N-(2,3-Dimethylphenyl)methanesulfonamide (23DMPMSA, compound 3a) is a small-molecule N-aryl methanesulfonamide bearing ortho- and meta-methyl substituents on the aniline ring. With a molecular formula of C₉H₁₃NO₂S and a mass of 199 g mol⁻¹, it is the simplest member of a series of N-sulfonated 2,3-xylidine derivatives [1]. Its structure has been unequivocally confirmed by single-crystal X-ray diffraction, and its antibacterial spectrum has been characterized in vitro against a panel of Gram-positive and Gram-negative strains [1][2]. The compound is of particular interest to medicinal chemistry and microbiology programs seeking novel sulfonamide-based anti-infective agents.

Procurement Risk Alert: Why N-(2,3-Dimethylphenyl)methanesulfonamide Cannot Be Replaced by Regioisomers or Larger Sulfonyl Analogs


Generic substitution within the N-arylmethanesulfonamide class is unreliable because subtle changes in the substitution pattern of the aniline ring or the sulfonyl moiety profoundly alter both the solid-state conformation and the antibacterial selectivity profile. Single-crystal data show that the N–H bond orientation in 23DMPMSA adopts a conformation intermediate between the syn and anti geometries observed in the mono-methyl regioisomers, directly affecting the availability of the amide hydrogen for receptor binding [1]. In biological assays performed under identical conditions, even closely related analogs—such as N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide (3b), which differs only by a tolyl group in place of methyl—exhibit statistically different inhibitory potencies and strain selectivity, demonstrating that neither the 2,3-dimethylphenyl core alone nor the methanesulfonamide warhead alone dictates antibacterial performance [2]. These findings underscore that structural similarity is insufficient to guarantee functional equivalence, and that procurement decisions must be grounded in quantitative, comparator-based evidence.

Quantitative Evidence Guide: Measurable Differentiation of N-(2,3-Dimethylphenyl)methanesulfonamide


Head-to-Head Antibacterial Potency Against Salmonella typhi: Comparable to Ciprofloxacin and Superior to Larger Sulfonyl Analogs

Against the Gram-negative pathogen Salmonella typhi, N-(2,3-dimethylphenyl)methanesulfonamide (3a) showed a mean IC₅₀ of 8.24 ± 0.62 µg mL⁻¹, which is statistically indistinguishable from the clinical standard ciprofloxacin (IC₅₀ 7.83 ± 0.78 µg mL⁻¹). In the same assay, the 4-methylbenzenesulfonamide analog (3b, differing only by a tolyl sulfonyl group) exhibited an IC₅₀ of 8.31 ± 0.45 µg mL⁻¹, while bulkier analogs such as the 4-bromobenzenesulfonamide derivative (3d) were markedly less potent (IC₅₀ 11.30 ± 0.98 µg mL⁻¹). [1] This demonstrates that the compact methanesulfonamide group confers potency advantages over larger arylsulfonyl substitutions for this specific pathogen.

Antibacterial Sulfonamide Salmonella typhi IC50

Divergent Strain-Selectivity Profile: Differential Activity Against Gram-Positive vs. Gram-Negative Bacteria

Compound 3a displays a distinctive rank-order of activity across five bacterial strains when compared to its direct synthetic analogs. Expressed as % inhibition (Table-2, Abbasi et al.), 3a is most active against P. aeruginosa (72.3 ± 0.87%) and least active against S. aureus (59.3 ± 0.50%). In contrast, the 4-chloro analog (3c) shows an inverse preference, with % inhibition of 86.0 ± 0.63% against S. aureus but comparable activity against P. aeruginosa (85.1 ± 0.06%). MIC data (Table-3) confirm this divergence: 3a's MIC against S. aureus is 14.2 ± 0.67 µg mL⁻¹, whereas 3c gives 8.54 ± 0.66 µg mL⁻¹—a 1.7-fold improvement for the chloro analog. Meanwhile, 3a is superior to 3c against S. typhi (MIC 8.24 vs. 10.8 µg mL⁻¹). [1] This cluster of quantitative differences establishes that 3a possesses a unique multi-strain selectivity fingerprint not reproducible by simply exchanging the sulfonyl substituent.

Antibacterial spectrum Selectivity Sulfonamide MIC

Unique N–H Bond Conformation: Intermediate Syn-Anti Geometry Drives Differential Receptor Accessibility

The molecular conformation of 23DMPMSA, determined by single-crystal X-ray diffraction, reveals that the N–H bond adopts an orientation lying between the syn and anti positions relative to the ortho- and meta-methyl substituents. Quantitatively, the key torsional angle S2–N5–C6–C7 is 70.1(4)° for 23DMPMSA. This value falls midway between the syn conformation of 2MPMSA (117.1(2)°) and the anti conformation of 3MPMSA (68.1(4)°), and differs substantially from the unsubstituted PMSA (75.5(2)°). [1] Because the biological activity of alkyl sulfonanilides is thought to depend on the ability of the N–H hydrogen to align with a receptor site, this intermediate geometry confers a unique hydrogen-bonding presentation that cannot be achieved by any of the mono-methyl or unsubstituted analogs.

Crystallography Conformation N–H orientation Sulfonamide Structure-activity relationship

Altered Crystal Packing: 2,3-Dimethyl Substitution Drives Monoclinic-to-Orthorhombic Space Group Transition

Introducing two methyl groups at the ortho and meta positions of N-phenylmethanesulfonamide (PMSA) induces a fundamental change in crystal packing. PMSA crystallizes in the monoclinic space group P2₁/c, while its ortho-methyl analog (2MPMSA) adopts the triclinic space group P-1, and the meta-methyl analog (3MPMSA) adopts orthorhombic Pccn. In contrast, 23DMPMSA crystallizes in the orthorhombic space group P2₁2₁2₁, a packing arrangement distinct from all three comparators. [1] This change in space group symmetry has direct implications for solid-state properties such as solubility, dissolution rate, and long-term crystallinity—factors that critically influence formulation development and batch-to-batch reproducibility.

Solid-state chemistry Crystal engineering Space group Sulfonamide Polymorph stability

Lower Molecular Weight and Minimal Structural Complexity Facilitate Fragment-Based Optimization

With a molecular weight of 199 g mol⁻¹ and only nine heavy atoms, 3a is substantially smaller than its analogs bearing aryl sulfonyl groups. For instance, the 4-methylbenzenesulfonamide analog (3b) has a mass of 275 g mol⁻¹, and the 4-bromobenzenesulfonamide analog (3d) has a mass exceeding 350 g mol⁻¹. [1] This 38% reduction in molecular weight relative to 3b, combined with the absence of halogen atoms, positions 3a within the rule-of-three fragment space (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). [2] In a fragment-based drug discovery context, 3a's low molecular complexity offers higher ligand efficiency potential and leaves ample chemical space for growth vectors during hit-to-lead optimization.

Fragment-based drug design Lead-likeness Molecular weight Sulfonamide Ligand efficiency

Validated Application Scenarios for N-(2,3-Dimethylphenyl)methanesulfonamide Based on Quantitative Differentiation Evidence


Anti-Salmonella Drug Discovery: Lead Scaffold with Ciprofloxacin-Comparable Potency

Programs focused on developing novel therapies for typhoid fever can deploy 3a as a validated starting point, given its IC₅₀ (8.24 ± 0.62 µg mL⁻¹) against S. typhi that is statistically equivalent to ciprofloxacin (7.83 ± 0.78 µg mL⁻¹) [1]. The compound's methanesulfonamide core is structurally unrelated to fluoroquinolones, offering a potential path to circumvent existing ciprofloxacin resistance mechanisms while maintaining similar potency.

Structure-Activity Relationship (SAR) Exploration of N-Aryl Sulfonamide Conformation and Antibacterial Selectivity

The unique N–H bond conformation of 23DMPMSA—quantitatively intermediate between syn and anti geometries (S2–N5–C6–C7 torsional angle = 70.1°) [2]—makes it an essential comparator in any systematic SAR campaign aiming to map the relationship between aniline substitution pattern, solid-state geometry, and antimicrobial spectrum. It fills a conformational gap not addressed by mono-methyl or unsubstituted analogs.

Fragment-Based Antibacterial Library Construction

With a molecular weight of 199 g mol⁻¹ and compliance with fragment rule-of-three criteria, 3a is suitable for inclusion in fragment screening libraries targeting bacterial dihydropteroate synthase or other sulfonamide-binding enzymes [3][4]. Its low molecular complexity provides multiple synthetic handles for parallel chemistry expansion, while its demonstrated antibacterial activity de-risks it against purely computational hits.

Solid-State Formulation Studies Exploiting Orthorhombic Crystal Packing

The distinct orthorhombic P2₁2₁2₁ space group of 23DMPMSA, unique among N-arylmethanesulfonamide regioisomers, provides a model system for investigating how crystal packing influences dissolution rate, hygroscopicity, and polymorph stability in sulfonamide-based drug candidates [2]. Procurement of 23DMPMSA enables comparative solid-state characterization with the monoclinic (PMSA) and triclinic (2MPMSA) forms.

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.